![molecular formula C8H16N2O B1290796 3-Butylpiperazin-2-one CAS No. 90152-25-3](/img/structure/B1290796.png)
3-Butylpiperazin-2-one
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Overview
Description
3-Butylpiperazin-2-one is a chemical compound with the CAS Number: 90152-25-3 . It has a molecular weight of 156.23 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Butylpiperazin-2-one, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 3-Butylpiperazin-2-one is 1S/C8H16N2O/c1-2-3-4-7-8(11)10-6-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.Scientific Research Applications
Medicinal Chemistry: Synthesis of Blockbuster Drugs
3-Butylpiperazin-2-one is a derivative of piperazine, a prominent scaffold in medicinal chemistry. Piperazine is the third most common nitrogen heterocycle in drug discovery and is a key component in several blockbuster drugs, such as Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra). The presence of nitrogen atoms in piperazines serves as hydrogen bond donors/acceptors, which enhances interactions with biological receptors and improves water solubility and bioavailability .
C–H Functionalization in Organic Synthesis
Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization of piperazines. This process allows for the introduction of functional groups directly onto the carbon atoms of the piperazine ring, bypassing traditional multi-step synthesis routes. The ability to selectively functionalize the carbon atoms of 3-Butylpiperazin-2-one can lead to the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science .
Pharmacological Agents
Due to its structural properties, 3-Butylpiperazin-2-one can be utilized in the development of pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. The structural diversity of piperazines, particularly with substituents at the nitrogen positions, is crucial for the development of new drugs with improved efficacy and reduced side effects .
Bioavailability Enhancement
The incorporation of 3-Butylpiperazin-2-one into drug molecules can significantly enhance their bioavailability. This is due to the increased water solubility and the ability to form stable hydrogen bonds, which are essential for the absorption and distribution of drugs within the body .
Heterocyclic Chemistry Research
In heterocyclic chemistry, 3-Butylpiperazin-2-one serves as a versatile building block for the synthesis of six-membered heterocycles. These heterocycles are prevalent in a wide array of chemical entities, ranging from small organic molecules to complex natural products and pharmaceuticals .
Proteolytic Enzyme Applications
While not directly related to 3-Butylpiperazin-2-one, proteolytic enzymes play a significant role in molecular biology research applications, including peptide synthesis and the digestion of unwanted proteins during nucleic acid purification. The study and manipulation of these enzymes can be beneficial in understanding and enhancing the properties of piperazine derivatives in biological systems .
Safety and Hazards
properties
IUPAC Name |
3-butylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-7-8(11)10-6-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBJWGUWVUNDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylpiperazin-2-one |
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